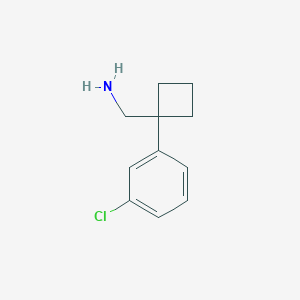

(1-(3-Chlorophenyl)cyclobutyl)methanamine

Description

Significance of Cyclobutane (B1203170) Scaffolds in Molecular Design

The four-membered ring of cyclobutane imparts specific conformational preferences and reactivity that chemists can leverage to create novel structures with improved pharmacological profiles.

One of the most significant advantages of the cyclobutane scaffold is its ability to impart conformational restriction on a molecule. patsnap.comwikipedia.org Unlike flexible aliphatic chains, the puckered four-membered ring limits the number of accessible conformations a molecule can adopt. google.com This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in enhanced binding affinity and potency. patsnap.com The rigid nature of the cyclobutane ring also serves as a structure-defining element, helping to orient substituents in a specific and stable relative direction. patsnap.com

Furthermore, the cyclobutane ring is recognized for its potential as a bioisostere, particularly for phenyl groups. americanelements.com By replacing a flat aromatic ring with a three-dimensional, saturated cyclobutane structure, chemists can modulate a compound's physicochemical properties, such as solubility and metabolic stability, while aiming to retain or improve biological activity. google.comnih.gov For instance, replacing a meta-substituted benzene (B151609) ring with a 1,3-disubstituted cyclobutane has been shown to have a minimal effect on bioactivity in certain contexts, making it a viable bioisosteric replacement. google.com

The strategic placement of a cyclobutane moiety within a small molecule can significantly influence its interactions with biological macromolecules. The unique, puckered 3D geometry of the cyclobutane ring can provide a better spatial complement to the binding pockets of target proteins compared to planar aromatic systems. google.com This can lead to stronger binding affinities. The introduction of a cyclobutane ring can also serve to fill hydrophobic pockets within a binding site, prevent unwanted cis/trans isomerization of adjacent double bonds, and block sites of metabolic vulnerability. americanelements.comwikipedia.org

Scope and Academic Relevance of (1-(3-Chlorophenyl)cyclobutyl)methanamine Research

A specific example of a cyclobutane-containing amine is this compound. This compound belongs to a class of molecules that have been investigated for their potential as monoamine reuptake inhibitors. wikipedia.org Monoamine reuptake inhibitors are a class of drugs that function by blocking the reabsorption of neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain, a mechanism central to the treatment of various neurological and psychiatric disorders. patsnap.com

Publicly available academic research specifically detailing the biological activity and therapeutic potential of this compound is limited. However, the synthesis of this compound and its analogs is described in patent literature, often in the context of developing novel central nervous system agents. google.com The general synthetic route involves the reaction of a substituted phenylacetonitrile (B145931) with 1,3-dibromopropane (B121459) to form the cyclobutane ring, followed by reduction of the nitrile group to the primary amine. google.com

The academic interest in compounds like this compound lies in understanding the structure-activity relationships of the 1-arylcyclobutyl-methanamine scaffold. Variations in the substitution pattern on the phenyl ring and modifications of the amine group can lead to significant changes in potency and selectivity for the different monoamine transporters. While detailed research on the 3-chloro isomer is not widely published, the structurally related 4-chloro analog, sibutramine (B127822), was a well-known monoamine reuptake inhibitor. This highlights the general academic and pharmaceutical interest in this class of compounds.

Below is a table of basic physicochemical properties for this compound, based on publicly available data.

| Property | Value |

| Molecular Formula | C₁₁H₁₄ClN |

| Molecular Weight | 195.69 g/mol |

| IUPAC Name | This compound |

| Physical Form | Liquid |

| Boiling Point | 296.1°C at 760 mmHg |

Structure

3D Structure

Properties

IUPAC Name |

[1-(3-chlorophenyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNBKCHIRNFOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575724 | |

| Record name | 1-[1-(3-Chlorophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115816-34-7 | |

| Record name | 1-[1-(3-Chlorophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 1 3 Chlorophenyl Cyclobutyl Methanamine Analogues

High-Resolution Structural Elucidation Techniques

The precise determination of the three-dimensional structure of (1-(3-Chlorophenyl)cyclobutyl)methanamine analogues is crucial for understanding their chemical behavior. To this end, a suite of high-resolution techniques is employed, each providing unique and complementary information.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules. For analogues of this compound, techniques such as 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. These experiments allow for the unambiguous assignment of proton and carbon signals, even in complex spin systems. For instance, in a study of a triazole derivative incorporating a chlorophenyl group, ¹H and ¹³C NMR spectra definitively assigned the chemical shifts of the aromatic and aliphatic protons and carbons. mdpi.com The proton spectrum in DMSO-d₆ showed characteristic signals for the piperazine (B1678402) protons at 2.96 and 3.16 ppm, a methoxy (B1213986) group singlet at 3.75 ppm, and a singlet for the CH₂ group at 5.23 ppm, with aromatic protons appearing in the 6.92–7.67 ppm range. mdpi.com In the ¹³C NMR spectra, the six aliphatic carbons were observed as four distinct signals at 48.46, 50.14, 55.81, and 69.21 ppm. mdpi.com Such detailed spectral information is critical for confirming the connectivity and substitution patterns of these analogues.

Furthermore, advanced NMR techniques like non-uniform sampling (NUS) can significantly accelerate data acquisition in multidimensional NMR experiments without compromising resolution, which is particularly beneficial for complex molecules or unstable samples. spektrino.com

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of newly synthesized compounds. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For example, the structure of novel Mannich bases derived from 1,2,4-triazoles containing a chlorophenyl moiety has been unequivocally assigned using HRMS in conjunction with NMR and IR spectroscopy. mdpi.com This technique is instrumental in verifying the successful synthesis of the target molecule and ensuring its purity.

X-ray Crystallography for Definitive Structural Assignment and Isomeric Purity

While NMR and HRMS provide valuable data on connectivity and composition, X-ray crystallography offers the ultimate proof of a molecule's three-dimensional structure. This technique determines the precise spatial arrangement of atoms in a crystalline solid, providing bond lengths, bond angles, and torsional angles. For instance, the crystal structure of N-(1-(1-(p-chlorophenyl)cyclobutyl)-3-methylbutyl)-N,N-dimethylamine hydrochloride monohydrate was determined to be orthorhombic, with space group Pbcn. researchgate.netdoaj.org The unit cell parameters were found to be a = 13.442(3) Å, b = 9.374(2) Å, and c = 30.110(7) Å. researchgate.net Similarly, an anhydrous form of a related compound was found to have a monoclinic crystal system (P2(1)/n) with different unit cell parameters. researchgate.net X-ray crystallography is also crucial for determining the absolute stereochemistry of chiral compounds and assessing isomeric purity. researchgate.net

Table 1: Crystallographic Data for a (1-(p-Chlorophenyl)cyclobutyl) Analogue

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 13.442(3) |

| b (Å) | 9.374(2) |

| c (Å) | 30.110(7) |

| V (ų) | 3794.0 |

| Z | 8 |

Spectroscopic Probing of Molecular States and Electronic Structures

Beyond determining the static three-dimensional structure, spectroscopic techniques can also probe the dynamic electronic properties of molecules. These methods provide insights into the electronic transitions and magnetic properties that govern the reactivity and physical characteristics of this compound analogues.

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Structure

Magnetic Circular Dichroism (MCD) spectroscopy is a sophisticated technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. sci-hub.se This method is particularly useful for probing the electronic structure of molecules, especially those with degenerate or paramagnetic electronic states. sci-hub.senih.gov MCD can provide information about the symmetry of electronic states and the angular momentum of electrons involved in transitions. sci-hub.se For instance, MCD has been used to investigate the electronic and magnetic properties of transition metal complexes, providing insights into their valence states and magnetic alignments. aps.orgaps.org While direct MCD studies on this compound were not found, the technique holds significant potential for characterizing the electronic structure of its more complex analogues, particularly those that might be designed to interact with paramagnetic centers or possess inherent magnetic properties. The technique is sensitive to broken time-reversal symmetry, which is a hallmark of magnetic materials. arxiv.org

Resonance Raman Spectroscopy for Vibrational and Electronic Information

Resonance Raman (RR) spectroscopy is a powerful analytical technique that provides detailed information about the vibrational modes of a molecule that are coupled to an electronic transition. By selectively exciting a molecule with a laser wavelength that corresponds to an electronic absorption band, the Raman signals of specific chromophoric parts of the molecule can be enhanced by orders of magnitude. This selectivity allows for the study of specific regions within a complex molecule, providing insights into its structure, bonding, and environment.

For a molecule like this compound, the chlorophenyl group would be the primary chromophore responsible for electronic absorption in the ultraviolet region. By tuning the excitation laser to these electronic transitions, RR spectroscopy could selectively enhance the vibrations associated with the chlorophenyl ring.

Potential Research Findings:

A hypothetical RR study of this compound could yield valuable data on:

Vibrational Modes of the Chlorophenyl Ring: Detailed information on the stretching and bending modes of the C-C and C-H bonds within the aromatic ring. The C-Cl stretching vibration would also be a key feature, and its frequency could provide insights into the electronic environment of the chlorine substituent.

Structural Conformation: The coupling of the cyclobutyl ring vibrations with the electronic transitions of the chlorophenyl moiety could be observed. Changes in the vibrational frequencies might indicate specific conformations of the cyclobutyl ring relative to the phenyl group, providing information about steric hindrance and electronic conjugation.

Intermolecular Interactions: In different solvent environments or in the solid state, shifts in the RR spectral bands could indicate the nature and strength of intermolecular interactions, such as hydrogen bonding involving the amine group or pi-stacking of the aromatic rings.

A representative, though hypothetical, data table of expected vibrational modes and their assignments for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |

| Phenyl Ring C-C Stretching | 1580 - 1600 | In-plane stretching of the aromatic ring |

| Phenyl Ring Breathing | ~1000 | Symmetric radial expansion of the phenyl ring |

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the phenyl ring |

| C-Cl Stretching | 600 - 800 | Stretching of the carbon-chlorine bond |

| Cyclobutyl Ring CH₂ Bending/Wagging/Twisting | 1200 - 1450 | Various bending modes of the cyclobutyl ring |

| C-N Stretching | 1000 - 1250 | Stretching of the carbon-nitrogen bond |

| N-H Bending | 1590 - 1650 | Bending vibration of the primary amine group |

This table is illustrative and based on typical vibrational frequencies for similar functional groups. Actual experimental values would be required for confirmation.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Reactive Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or ions with unpaired electrons. unibo.it These paramagnetic species, or free radicals, are often highly reactive and play crucial roles in many chemical and biological processes. EPR spectroscopy provides information about the identity, structure, and environment of these radical species.

In the context of this compound, EPR spectroscopy would not be directly applicable to the parent molecule as it is a stable, closed-shell compound with no unpaired electrons. However, this technique would be invaluable for studying reactive intermediates that could be formed during its metabolism or degradation. For instance, if the amine group undergoes oxidation, a nitrogen-centered radical could be formed. Similarly, reactions involving the aromatic ring could lead to the formation of radical cations.

Potential Research Findings from EPR Studies:

A hypothetical EPR investigation could focus on the detection and characterization of radical species derived from this compound.

Identification of Radical Intermediates: By trapping and analyzing reactive intermediates, EPR could confirm the formation of specific radicals. The g-factor and hyperfine coupling constants extracted from the EPR spectrum would provide a fingerprint for the identified radical.

Elucidation of Reaction Mechanisms: The structure of the detected radical can provide strong evidence for a particular reaction pathway. For example, the detection of an amine radical cation would support a mechanism involving single-electron transfer from the nitrogen atom.

Spin Density Distribution: The hyperfine coupling of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, ³⁵Cl, ³⁷Cl) would reveal the distribution of the unpaired electron's spin density across the molecule. This information provides deep insight into the electronic structure of the radical.

To study such short-lived radicals, techniques like spin trapping are often employed. nih.gov A spin trap is a diamagnetic molecule that reacts with a transient radical to form a more stable paramagnetic radical (a spin adduct), which can then be readily detected by EPR.

Below is a hypothetical data table summarizing the kind of parameters that would be determined from an EPR spectrum of a radical derived from this compound.

| Parameter | Hypothetical Value | Information Gained |

| g-factor | ~2.0035 | Helps in the general identification of the class of radical (e.g., organic radical) |

| Hyperfine Coupling Constant a(¹⁴N) | 1.0 - 2.0 mT | Indicates significant spin density on the nitrogen atom of the amine group. |

| Hyperfine Coupling Constant a(¹H) | 0.1 - 0.5 mT (for various protons) | Provides information on the proximity of specific protons to the radical center. |

| Hyperfine Coupling Constant a(³⁵Cl) | Dependent on spin density at the carbon | Could indicate delocalization of the unpaired electron onto the chlorophenyl ring. |

This table is for illustrative purposes only. The actual values would depend on the specific radical species generated and the experimental conditions.

Computational Chemistry and Molecular Modeling Studies of 1 3 Chlorophenyl Cyclobutyl Methanamine

Quantum Mechanical Investigations

Quantum mechanical methods provide a foundational understanding of a molecule's intrinsic properties. For (1-(3-Chlorophenyl)cyclobutyl)methanamine, these approaches are crucial in elucidating its three-dimensional structure and electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT calculations, typically using a basis set such as B3LYP/cc-pVDZ, can determine the most stable conformation of the molecule by optimizing its geometry to a minimum energy state. niscpr.res.in For the cyclobutane (B1203170) ring, these calculations can reveal the degree of puckering and the orientation of the chlorophenyl and aminomethyl substituents. The bond lengths, bond angles, and dihedral angles obtained from these calculations are fundamental in understanding the molecule's shape and steric profile. For instance, in related cyclobutane structures, the carbon-carbon bond lengths within the ring are typically around 1.55 Å, though substitutions can cause slight variations. niscpr.res.in

The electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), is also a key output of DFT calculations. The molecular electrostatic potential (MEP) map, for example, can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Physicochemical Properties of this compound and a Related Analog.

| Property | This compound | (1-(4-Chlorophenyl)cyclobutyl)methanamine |

| CAS Number | 115816-34-7 sigmaaldrich.com | 63010-09-3 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₄ClN sigmaaldrich.com | C₁₁H₁₄ClN sigmaaldrich.com |

| Molecular Weight | 195.69 g/mol | 195.69 g/mol sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com | Solid sigmaaldrich.com |

| InChI Key | BPNBKCHIRNFOFV-UHFFFAOYSA-N sigmaaldrich.com | VJISRXVFSSVMQD-UHFFFAOYSA-N sigmaaldrich.com |

Theoretical Description of Reactive Molecular Species and Intermediates

The metabolism of this compound can be predicted to generate various reactive molecular species and intermediates. In a manner analogous to its parent compound, sibutramine (B127822), metabolism is expected to occur primarily through N-demethylation and hydroxylation, catalyzed by cytochrome P450 enzymes. mdpi.com

Computational methods can be employed to study the stability and reactivity of these potential metabolites. The fragmentation patterns observed in mass spectrometry can be correlated with the calculated energies of different bond cleavages, providing insights into the most likely metabolic pathways. mdpi.com For example, the cleavage of the N-alkyl groups and the hydroxylation of the cyclobutyl or phenyl rings would lead to the formation of new chemical entities with altered electronic and steric properties. Understanding these intermediates is crucial for a complete picture of the compound's behavior in a biological system.

Ligand-Based and Structure-Based Design Principles

Computational approaches are instrumental in drug discovery and development. For this compound, these methods can be used to predict its biological targets and binding affinities, guiding the design of more potent and selective molecules.

Pharmacophore Modeling for Target Interaction Profiling

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For a compound like this compound, which is an analog of a monoamine reuptake inhibitor, a pharmacophore model would likely include a hydrophobic group (the chlorophenyl ring), a hydrogen bond acceptor or donor (the amine group), and specific spatial relationships between these features.

Studies on other monoamine reuptake inhibitors have successfully generated pharmacophore models that highlight the importance of features such as a hydrophobic core, an aromatic ring, and a cationic center for binding to the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov A "folded" conformation has been identified as crucial for the triple uptake inhibitory activity in some series of compounds. nih.gov Such models can be used to virtually screen large compound libraries to identify other potential monoamine reuptake inhibitors.

Ensemble-Docking Simulations for Ligand-Receptor Affinity Prediction

Ensemble-docking is a structure-based drug design method that accounts for the flexibility of the target receptor. Instead of docking a ligand to a single rigid structure, this approach uses an ensemble of receptor conformations, often generated through molecular dynamics simulations, to provide a more accurate prediction of binding affinity. nih.gov

For this compound, ensemble-docking simulations could be performed against the crystal structures or homology models of DAT, SERT, and NET. These simulations would predict the preferred binding pose of the ligand within the active site of each transporter and provide a quantitative estimate of its binding energy. Recent in silico studies on sibutramine analogues have shown a good correlation between predicted and in vitro measured binding affinities for these transporters. nih.gov

Table 2: In Silico and In Vitro Binding Affinities (Ki, nM) of a Sibutramine Analog to Monoamine Transporters.

| Compound | Target | In Silico Ki (nM) | In Vitro Ki (nM) |

| Chloro-desmethylsibutramine | SERT | 9 | 15 |

| NET | 102 | 98 | |

| DAT | 403 | 289 | |

| Data adapted from a study on sibutramine analogues. nih.gov |

Chemogenomic Analysis of Cyclobutyl Amine Scaffolds and Receptor Families

Chemogenomics aims to systematically study the effect of a large number of small molecules on a wide range of biological targets. By analyzing the interactions between the cyclobutyl amine scaffold, present in this compound, and various receptor families, it is possible to identify potential on-target and off-target effects.

Recent studies have utilized in silico and in vitro screening of sibutramine analogues against a panel of safety-related biological targets, including receptors, ion channels, and enzymes. nih.gov This approach helps to build a comprehensive biological target profile and can reveal important structure-activity relationships. For example, such analyses have shown that while some analogues exhibit potent binding to monoamine transporters, others with seemingly minor structural modifications have significantly weaker binding. nih.gov This highlights the sensitivity of biological targets to the fine details of a ligand's structure and underscores the value of broad chemogenomic profiling in drug discovery.

Investigation of Molecular Interactions and Biological Recognition with 1 3 Chlorophenyl Cyclobutyl Methanamine Analogues

Receptor Binding and Modulation Studies (In Vitro/Mechanistic)

The cyclobutane (B1203170) scaffold has proven to be a versatile platform for designing ligands that can selectively bind to and modulate the activity of various receptors. The rigid, three-dimensional nature of the cyclobutane ring can help to position key pharmacophoric elements in a specific orientation, leading to enhanced binding affinity and selectivity. nih.gov

Interaction with G Protein-Coupled Receptors (GPCRs), including GPR88

The orphan G protein-coupled receptor GPR88, which is highly expressed in the striatum, has been identified as a promising drug target for psychiatric and neurodegenerative disorders. nih.govnih.gov Synthetic agonists for GPR88 have been the focus of recent research, with studies exploring the structure-activity relationships of various chemical scaffolds. nih.govrti.org One area of investigation has involved the design of novel agonists based on a "reversed amide" strategy, leading to the synthesis of a series of (4-substituted-phenyl)acetamides. nih.govrti.org Computational docking studies of these novel agonists suggest they bind to the same allosteric site on GPR88 as other known agonists. nih.govrti.org These findings provide valuable structural insights into the requirements for allosteric agonism at GPR88 and offer a new scaffold for further drug development. nih.govrti.org

| Compound/Analog | Target | Activity | Key Findings |

| (4-substituted-phenyl)acetamides | GPR88 | Agonist | Novel scaffold based on a "reversed amide" strategy; bind to an allosteric site. nih.govrti.org |

| 2-PCCA | GPR88 | Agonist | Known agonist scaffold used for comparison in structure-activity relationship studies. nih.govnih.govrti.org |

| 2-AMPP | GPR88 | Agonist | Known agonist scaffold used for comparison in structure-activity relationship studies. nih.govnih.govrti.org |

| [3H]RTI-33 | GPR88 | Radioligand | The first developed radioligand for GPR88, enabling binding studies. nih.gov |

Histamine (B1213489) Receptor Subtype Ligand Binding (e.g., H3 Receptor)

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. biorxiv.orgwikipedia.org As such, H3R antagonists have been investigated for their potential therapeutic applications in a range of neurological and psychiatric conditions. biorxiv.orgwikipedia.org The cyclobutane scaffold has been incorporated into the design of potent and selective H3R antagonists. nih.govnih.gov For example, the discovery of two clinical candidates, PF-03654746 and PF-03654764, highlights the success of leveraging a cyclobutane core to achieve optimal pharmacological and pharmacokinetic profiles. nih.gov Structure-activity relationship studies have shown that substituents on the cyclobutane ring and the nature of the appended groups are critical for high-affinity binding to the H3 receptor. nih.govnih.gov

| Compound/Analog | Target | Binding Affinity (Ki) | Key Findings |

| PF-03654746 | Histamine H3 Receptor | Not specified | Clinical candidate, potent H3R antagonist. nih.gov |

| PF-03654764 | Histamine H3 Receptor | Not specified | Clinical candidate, potent H3R antagonist. nih.gov |

| Ciproxifan Analogues | Histamine H3 Receptor | Subnanomolar range | Potent H3R antagonists with variations in the cyclopropyl (B3062369) ketone moiety. nih.gov |

| Purine (B94841) Derivatives | Histamine H3 Receptor | 2.91 nM and 5.51 nM | High-affinity H3R ligands with a purine core. nih.gov |

Nucleotide Binding Site Interaction with Aminoglycoside-Modifying Enzymes (e.g., APH(3')-IIIa)

Aminoglycoside phosphotransferases (APHs) are bacterial enzymes that confer resistance to aminoglycoside antibiotics by catalyzing their phosphorylation. nih.govwikipedia.org The enzyme APH(3')-IIIa is a key resistance factor. nih.govnih.gov Structural studies of APH(3')-IIIa in complex with ATP analogs and aminoglycosides have revealed the mechanism of substrate recognition and catalysis. nih.gov The flexible antibiotic-binding loop of the enzyme is crucial for accommodating a wide range of aminoglycoside structures. nih.gov While direct interaction studies with (1-(3-Chlorophenyl)cyclobutyl)methanamine analogues are not prominent, understanding the binding pocket of enzymes like APH(3')-IIIa is critical for designing inhibitors that could reverse antibiotic resistance. The general principle involves creating molecules that can compete with the natural substrate (ATP or the aminoglycoside) for binding to the enzyme.

Histone Methyltransferase Inhibition (e.g., DOT1L) via SAM Binding Pocket Interactions

The histone methyltransferase DOT1L is a unique enzyme that methylates lysine (B10760008) 79 of histone H3 (H3K79). nih.govnih.gov Aberrant recruitment of DOT1L is implicated in certain types of leukemia. nih.govnih.gov Therefore, inhibitors of DOT1L are being pursued as potential cancer therapeutics. nih.govnih.gov Structure-guided drug design has led to the discovery of potent DOT1L inhibitors. nih.govnih.gov These inhibitors often target the S-adenosylmethionine (SAM) binding pocket of the enzyme. nih.gov A fragment-linking approach, combining a non-nucleoside fragment that mimics SAM with another fragment that binds to an induced back pocket, has yielded highly potent and selective DOT1L inhibitors. nih.gov While specific this compound analogues have not been highlighted as DOT1L inhibitors, the principles of targeting the SAM binding pocket with small molecules are relevant to the broader field of enzyme inhibition.

| Compound/Analog | Target | IC50 | Key Findings |

| Compound 7 | DOT1L | < 0.1 nM | Highly potent and selective DOT1L inhibitor developed through fragment linking. nih.gov |

| EPZ-5676 | DOT1L | Not specified | Clinical candidate DOT1L inhibitor. nih.gov |

| Compound 12 | DOT1L | Potent | Potent and structurally novel DOT1L inhibitor. nih.gov |

| Compound 13 | DOT1L | Potent | Potent and structurally novel DOT1L inhibitor. nih.gov |

NMDA Receptor Agonist/Antagonist Pharmacophore Studies

The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the central nervous system involved in learning, memory, and synaptic plasticity. nih.gov Dysregulation of NMDA receptor function is implicated in various neurological and psychiatric disorders. nih.govrsc.org Consequently, developing selective modulators of the NMDA receptor is a significant area of research. rsc.orgnih.gov Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are employed to understand the structural requirements for NMDA receptor antagonism, particularly for the NR2B subunit. rsc.org These studies have identified key features for binding, such as the presence of aromatic rings and hydrogen bond donors/acceptors. rsc.orgresearchgate.net While specific studies on this compound analogues are not detailed, the principles of pharmacophore modeling for NMDA receptor antagonists provide a framework for designing new molecules with this scaffold.

Mechanistic Insights into Enzyme and Receptor Recognition

The interactions of cyclobutane-containing molecules with their biological targets are governed by a combination of factors. The rigid cyclobutane ring serves to orient substituents in a defined three-dimensional space, which can enhance binding affinity by minimizing the entropic penalty of binding. nih.gov The specific substituents on the phenyl ring and the nature of the amine-containing side chain are critical for determining selectivity and potency.

For GPCRs like GPR88 and the histamine H3 receptor, the interaction is likely driven by a combination of hydrophobic interactions between the chlorophenyl group and nonpolar residues in the binding pocket, as well as hydrogen bonding and electrostatic interactions involving the amine group and other polar functionalities. nih.govnih.gov The precise geometry imposed by the cyclobutane ring ensures an optimal fit within the receptor's binding site.

In the case of enzymes like APH(3')-IIIa and DOT1L, the mechanism of recognition involves the inhibitor competing with the natural substrate (e.g., ATP or SAM) for the binding site. nih.govnih.gov For DOT1L, inhibitors have been designed to occupy both the SAM-binding pocket and an adjacent induced pocket, leading to very high affinity. nih.govnih.gov The chlorophenylcyclobutyl moiety could potentially occupy hydrophobic regions within these binding sites, while the methanamine portion could form key hydrogen bonds.

For the NMDA receptor, pharmacophore models suggest the importance of hydrophobic regions and hydrogen bonding features. rsc.orgresearchgate.net A this compound scaffold could potentially fit such a model, with the chlorophenyl group occupying a hydrophobic pocket and the methanamine providing a hydrogen bond donor.

Identification of Key Amino Acid Interactions in Binding Pockets

The biological targets for cyclobutyl methanamine analogues, such as monoamine transporters (MATs), possess distinct binding pockets where specific amino acid residues are crucial for ligand recognition and binding. nih.gov The primary binding site (S1) in these transporters is understood to have several subsites that accommodate different parts of the ligand. nih.gov

For a molecule like this compound, the protonated aminomethyl group is expected to form a strong ionic bond with a key aspartate residue within the binding pocket's subsite A, a common feature for monoamine binding. nih.gov The 3-chlorophenyl group likely fits into a hydrophobic region of the binding pocket, such as subsite B, which is lined by aromatic residues. nih.govnih.gov

Studies on other cyclobutane-containing molecules have provided direct evidence of how the ring itself can facilitate critical interactions. For example, in a series of Janus kinase (JAK) inhibitors, the puckered conformation of a cis-1,3-cyclobutane diamine linker was essential for positioning a sulphonamide group to form hydrogen bonds with arginine and asparagine residues in the JAK1 binding pocket. nih.govru.nl The corresponding trans-isomer was significantly less active because its conformation could not support this vital interaction. nih.govru.nl This highlights how the specific geometry of the cyclobutyl ring can precisely orient functional groups to engage with key amino acid residues, thereby enhancing binding affinity and selectivity.

Conformational Analysis of Ligand-Receptor Complexes and Transition States

Understanding the three-dimensional arrangement of a ligand when bound to its receptor is critical for rational drug design. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for analyzing the conformational behavior of ligand-receptor complexes. mdpi.comresearchgate.net Such simulations can predict the most stable binding modes and shed light on the transition states involved in the binding process. mdpi.com

For cyclobutyl methanamine analogues, conformational analysis focuses on the puckering of the cyclobutane ring and the rotational freedom of the aryl ring. nih.govnih.gov MD simulations have been used to show that cyclobutyl rings can fit exceptionally well into hydrophobic pockets of target enzymes, an interaction that can be responsible for selectivity over other targets that lack a similarly shaped pocket. nih.govru.nl In one study, constraining the rotation of aryl rings in a series of pyrazole (B372694) derivatives with a four-carbon bridge resulted in a significant energy barrier (approximately 18-20 kcal/mol) to rotation, which led to reduced receptor affinity. nih.gov This suggests that a degree of conformational flexibility is necessary for achieving the optimal orientation for receptor interaction, and that locking the molecule into a suboptimal conformation is detrimental to its biological activity. nih.gov These studies underscore the importance of analyzing the dynamic interplay between the ligand's conformation and the receptor's binding site architecture. mdpi.com

Structure-Activity Relationships (SAR) in Cyclobutyl Methanamine Series

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For the cyclobutyl methanamine series, SAR investigations focus on the cyclobutyl ring, its substituents, and its role as a linker.

Influence of Cyclobutyl Ring Conformation on Reaction Kinetics and Biological Activity

The cyclobutane ring is not planar; it adopts a puckered or folded conformation to relieve the torsional strain that would exist in a flat structure. libretexts.orgmasterorganicchemistry.com This puckering results in bond angles of approximately 88°, a deviation from the ideal 109.5° for sp³ carbons, but it allows the hydrogen atoms on adjacent carbons to be more staggered, reducing eclipsing interactions. nih.govlibretexts.org This defined, non-planar structure is a key feature that influences biological activity. nih.govexlibrisgroup.com

The conformational restriction imposed by the cyclobutane ring can be highly beneficial. By limiting the number of possible conformations a molecule can adopt, the entropic penalty upon binding to a receptor is reduced. nih.gov The influence of this conformational control is evident in studies where the stereochemistry of the cyclobutane ring is critical. As mentioned previously, cis-isomers of a cyclobutane-containing JAK inhibitor showed potent activity due to the ring's puckering enabling crucial hydrogen bonds, an interaction the trans-isomers could not achieve. nih.govru.nl This demonstrates that the specific three-dimensional shape dictated by the cyclobutyl ring's conformation is a primary determinant of biological recognition and activity.

Steric and Electronic Effects of Substituents on Receptor Interactions

The nature and position of substituents on the aromatic ring and the cyclobutane core significantly impact receptor interactions. These effects can be broadly categorized as steric (related to the size and shape of the substituent) and electronic (related to how the substituent influences the distribution of electrons). mdpi.com

In SAR studies of related anesthetic compounds, the chloro-substituent, such as the one in this compound, was found to be a generally acceptable modification. mdpi.com In contrast, bulky and strongly electron-withdrawing substituents like trifluoromethyl (CF₃) were less successful, suggesting that both size and electronic properties are critical for optimal activity. mdpi.com The position of the substituent is also vital; in one series of ketamine analogues, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com

The table below summarizes SAR findings from a series of ketamine ester analogues, illustrating the impact of different substituents on the phenyl ring.

| Substituent | Position | Relative Activity | Probable Effect |

| Cl | 3 | Active | Acceptable steric and electronic profile mdpi.com |

| Me | 3 | Active | Acceptable steric and electronic profile mdpi.com |

| OMe | 3 | Active | Acceptable steric and electronic profile mdpi.com |

| CF₃ | - | Less Active | Unfavorable steric bulk and/or electronic properties mdpi.com |

| OCF₃ | - | Less Active | Unfavorable steric bulk and/or electronic properties mdpi.com |

These findings suggest that for this compound analogues, modifications to the phenyl ring must carefully balance steric and electronic factors to maintain or improve receptor affinity.

Role of Cyclobutyl-Based Linkers in Potency and Selectivity Enhancement

The cyclobutyl group often serves as a linker between key pharmacophoric elements, and its structural properties can dramatically enhance potency and selectivity. nih.govnih.gov Its role as a conformationally restricted linker is a frequently exploited strategy in drug design. nih.govlifechemicals.com

Replacing a flexible linker, such as an ethyl group, with a more rigid cyclobutane ring can pre-organize the molecule into a conformation that is more favorable for binding, thus increasing potency. nih.gov In one striking example, the introduction of a cyclobutyl ring into a flexible linker scaffold created a "kink" in the molecule's structure, which led to a tenfold increase in potency. nih.gov

The cyclobutyl linker can also improve selectivity by providing a better fit for the target's binding pocket compared to other linkers. For instance, in the development of phosphodiesterase 10A (PDE10A) inhibitors, cyclobutyl derivatives were found to fit well within a narrow channel in the enzyme's active site, whereas analogous cyclohexyl linkers were too bulky, resulting in reduced potency. nih.gov Similarly, replacing a gem-dimethyl linker with a cyclobutyl linker has been shown to result in a more balanced profile of potency and improved oral bioavailability. nih.gov

The table below compares the effects of different linkers in various drug discovery programs, as described in the literature.

| Linker Type | Comparison Linker | Target/Series | Observed Outcome for Cyclobutyl Linker |

| Cyclobutyl | Cyclohexyl | PDE10A Inhibitors | Better fit in binding pocket, higher potency. nih.gov |

| Cyclobutyl | gem-dimethyl | Indole Derivatives | Improved oral bioavailability and overall balanced profile. nih.gov |

| Cyclobutyl | Flexible Ethyl | Various | Conformational restriction leading to a 10x increase in potency. nih.gov |

These examples demonstrate that the cyclobutyl linker is not merely a spacer but an active component that can be optimized to improve multiple pharmacological properties, including potency, selectivity, and pharmacokinetics. nih.gov

Impact of Isosteric Replacements on Biological Recognition

Isosterism refers to the strategy of replacing a functional group in a molecule with another group of similar size, shape, and electronic character to modulate its properties. researchgate.net This strategy is widely used in drug design to improve affinity, selectivity, or metabolic stability. researchgate.netnih.gov

The cyclobutane ring itself can be considered a bioisostere for other chemical groups. It has been used as an isostere for an aryl ring, successfully mimicking the required distance between functional groups while offering a different three-dimensional volume that could reduce off-target effects like DNA binding. nih.govru.nl

More commonly, the cyclobutane ring is used as an isosteric replacement for flexible alkyl chains to induce conformational restriction. nih.gov For example, a flexible ethyl linker can be replaced by a 1,3-disubstituted cyclobutane to limit conformational freedom and enhance binding affinity. nih.gov Conversely, the cyclobutyl group can be replaced by other moieties to probe the SAR. In the development of TRPV1 antagonists, replacing an α-methyl group on a propanamide side chain with a cyclopropyl group led to a dramatic loss of activity, indicating a highly specific steric requirement in the receptor's binding pocket that the cyclopropyl ring could not satisfy. nih.gov This demonstrates that while isosteric replacements are a powerful tool, the unique conformational and steric profile of the cyclobutane ring is often critical for biological recognition and cannot always be successfully mimicked by other cyclic or acyclic groups. nih.gov

Q & A

Basic: What are the recommended synthetic routes for (1-(3-Chlorophenyl)cyclobutyl)methanamine, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves cyclobutane ring formation followed by functionalization. A plausible route includes:

- Step 1: Cycloaddition or alkylation to form the cyclobutyl ring attached to the 3-chlorophenyl group .

- Step 2: Introduction of the methanamine group via reductive amination or nitrile reduction .

- Characterization: Use 1H/13C NMR to confirm cyclobutyl geometry and substituent positions. Mass spectrometry (MS) validates molecular weight, while HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .

- Ventilation: Conduct reactions in a fume hood with ≥6 air changes/hour.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Store at 2–8°C in sealed, amber-glass containers under nitrogen to prevent oxidation .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Data Discrepancies: Some safety sheets classify acute toxicity as H302 (harmful if swallowed), while others lack hazard data .

- Resolution: Perform OECD 423 acute oral toxicity testing in rodents. Use in vitro assays (e.g., Ames test for mutagenicity) to supplement existing data. Cross-validate results with QSAR models (e.g., EPA TEST) to predict LD50 and EC50 values .

Advanced: What analytical methods are optimal for identifying synthetic byproducts or impurities?

Methodological Answer:

- LC-MS/MS: Employ a C18 column with 0.1% formic acid in water/methanol. Monitor for impurities like N,N,3-trimethylbutan-1-amine derivatives (m/z 296.1) .

- GC-MS: Use a DB-5MS column (30 m × 0.25 mm) to detect volatile byproducts (e.g., chlorinated intermediates).

- NMR Spiking: Add authentic samples of suspected impurities (e.g., 3-chlorophenylcyclobutane) to confirm peak assignments .

Advanced: How does the substitution pattern on the phenyl ring influence biological activity?

Methodological Answer:

- SAR Studies: Compare with analogs like (5-Chlorothiophen-2-yl)methanamine (PubChem CID 145978528).

- Testing: Use in vitro receptor-binding assays (e.g., serotonin/dopamine transporters) to quantify affinity shifts .

Advanced: What strategies mitigate instability during long-term storage?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the amine group or cyclobutyl ring oxidation.

- Stabilization:

- Add 0.1% BHT as an antioxidant.

- Store under argon in amber vials at −20°C.

- Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Basic: How is the compound’s purity validated for pharmacological studies?

Methodological Answer:

- HPLC-DAD: Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% TFA in water/acetonitrile (70:30). Purity ≥95% is required for in vivo studies.

- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.

- Karl Fischer Titration: Ensure water content <0.2% .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.